molecular formula C5H4BrN3O2 B1444313 5-Bromo-2-nitropyridin-3-amine CAS No. 433226-05-2

5-Bromo-2-nitropyridin-3-amine

Cat. No. B1444313
M. Wt: 218.01 g/mol
InChI Key: GOXZJSIRAHNQQG-UHFFFAOYSA-N
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Description

5-Bromo-2-nitropyridin-3-amine is a chemical compound with the molecular formula C5H4BrN3O2 . It has a molecular weight of 218.01 . The compound is typically stored in a dark place, under an inert atmosphere, at room temperature .


Molecular Structure Analysis

The InChI code for 5-Bromo-2-nitropyridin-3-amine is 1S/C5H4BrN3O2/c6-3-1-4(7)5(8-2-3)9(10)11/h1-2H,7H2 . This code provides a specific identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

5-Bromo-2-nitropyridin-3-amine is a solid at room temperature .

Scientific Research Applications

Large-Scale Synthesis and Safety Studies

5-Bromo-2-nitropyridin-3-amine has been studied in the context of large-scale synthesis. Agosti et al. (2017) explored the synthesis of 5-Bromo-2-nitropyridine from the corresponding amine through hydrogen peroxide oxidation. The study emphasized the development of safe, reproducible protocols for large-scale production, highlighting the significance of safety and stability in industrial chemical processes (Agosti et al., 2017).

Chemical Reactions and Rearrangements

The reactivity of 5-Bromo-2-nitropyridin-3-amine in various chemical reactions has been a subject of investigation. Yao et al. (2005) reported that the reaction of 3-bromo-4-nitropyridine with amine leads to unexpected nitro-group migration products, indicating complex chemical behavior in certain conditions (Yao et al., 2005). Similarly, Ji et al. (2003) studied the selective amination of polyhalopyridines, including 5-bromo-2-chloropyridine, using a palladium-xantphos complex, highlighting the chemoselectivity in such reactions (Ji et al., 2003).

Computational and Spectroscopic Analysis

The compound has also been the subject of computational and spectroscopic studies. Arulaabaranam et al. (2021) conducted computational calculations to understand the molecular structure and energy aspects of 5-bromo-3-nitropyridine-2-carbonitrile, which is closely related to 5-Bromo-2-nitropyridin-3-amine. Their work included analysis of molecular electrostatic potential, frontier molecular orbital, and ligand-protein interactions, providing insights into the reactivity and potential biological significance of the molecule (Arulaabaranam et al., 2021). Additionally, Sundaraganesan et al. (2005) focused on the vibrational characteristics of 5-bromo-2-nitropyridine, offering detailed interpretations of its infrared and Raman spectra, which are crucial for understanding the physical properties of the molecule (Sundaraganesan et al., 2005).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302-H315-H319-H332-H335, indicating potential harm if swallowed, skin irritation, serious eye irritation, harm if inhaled, and may cause respiratory irritation . Precautionary statements include P280-P305+P351+P338-P310, advising to wear protective gloves/eye protection/face protection, and to call a POISON CENTER or doctor if feeling unwell .

properties

IUPAC Name

5-bromo-2-nitropyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrN3O2/c6-3-1-4(7)5(8-2-3)9(10)11/h1-2H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOXZJSIRAHNQQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1N)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20730554
Record name 5-Bromo-2-nitropyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20730554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-nitropyridin-3-amine

CAS RN

433226-05-2
Record name 5-Bromo-2-nitropyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20730554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 5-bromo-3-(ethoxycarbonyl)amino-2-nitropyridine (1.57 g, 5.4 mmol) in ethanol (2.5 mL) was added KOH (813 mg, 14.5 mmol) in water (12.5 mL) and stirred at 90° C. for 1 hr then at room temperature for 1 hr. The mixture was added water. The formed precipitate was collected by filtration, washed with water then dried under reduced pressure to give the title compound (1.08 g, 92%): MS m/e 216, 218 (M−1).
Quantity
1.57 g
Type
reactant
Reaction Step One
Name
Quantity
813 mg
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One
Name
Quantity
12.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Z Liu, Y Tian, J Liu, B Huang, D Kang… - European Journal of …, 2017 - Elsevier
… Water (20 mL) was added, and the precipitate was collected by filtration and dried under reduced pressure to give 5-bromo-2-nitropyridin-3-amine (3) as a yellow solid. Yield: 94.1%, mp…
Number of citations: 14 www.sciencedirect.com

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